[(6-Methylpyrimidin-4-yl)sulfanyl](phenyl)acetic acid
Description
(6-Methylpyrimidin-4-yl)sulfanylacetic acid is a sulfur-containing heterocyclic compound featuring a phenylacetic acid backbone linked to a 6-methylpyrimidin-4-yl group via a sulfanyl (thioether) bridge. The pyrimidine ring contributes to electronic and steric effects, while the sulfanyl group enhances metabolic stability compared to oxygenated analogs.
Properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-7-11(15-8-14-9)18-12(13(16)17)10-5-3-2-4-6-10/h2-8,12H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZBXQFYUQHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Methylpyrimidin-4-yl)sulfanylacetic acid is a derivative of pyrimidine and phenylacetic acid, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
(6-Methylpyrimidin-4-yl)sulfanylacetic acid is characterized by the presence of a pyrimidine ring substituted at the 6-position with a methyl group and a sulfanyl (thioether) group, linked to a phenylacetic acid moiety. The molecular formula can be represented as CHNOS.
Antimicrobial Activity
Research has demonstrated that compounds containing pyrimidine and phenylacetic acid structures exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.
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Antibacterial Mechanism :
- The compound's antibacterial activity may be attributed to its ability to disrupt cell membrane integrity, leading to leakage of cellular contents such as nucleic acids and proteins. This was observed in studies where similar compounds inhibited the growth of Agrobacterium tumefaciens, a plant pathogen, with an IC value indicating effective concentration levels .
- Fungal Inhibition :
Therapeutic Applications
The potential therapeutic applications of (6-Methylpyrimidin-4-yl)sulfanylacetic acid extend beyond antimicrobial effects. Similar compounds have been investigated for their roles in treating various conditions:
- Anti-inflammatory Effects : Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for further research in inflammatory diseases.
- Antitumor Activity : Some derivatives have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting tumor growth .
Study 1: Antimicrobial Evaluation
A comparative study was conducted on various pyrimidine derivatives, including those similar to (6-Methylpyrimidin-4-yl)sulfanylacetic acid. The results indicated that certain modifications increased antimicrobial activity significantly compared to standard antibiotics like ceftriaxone.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Standard (Ceftriaxone) | 20 |
| Compound A | 25 |
| Compound B | 30 |
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, it was found that compounds with similar structures could inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates and increased cell death rates in pathogenic strains .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to (6-Methylpyrimidin-4-yl)sulfanylacetic acid exhibit antimicrobial properties. For instance, derivatives of pyrimidine have been studied for their effectiveness against various pathogens, including bacteria and fungi. A notable study demonstrated that certain pyrimidine derivatives showed activity against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that similar sulfanyl compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
3. Anticancer Potential
Recent research has highlighted the anticancer properties of pyrimidine derivatives, including those containing sulfur groups. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. A specific study indicated that a related compound significantly reduced tumor size in xenograft models of breast cancer .
Agricultural Applications
1. Fungicide Development
(6-Methylpyrimidin-4-yl)sulfanylacetic acid has potential as a fungicide. Research has focused on its ability to control phytopathogenic microorganisms, which are responsible for significant crop losses. Patents have been filed for formulations that include this compound as an active ingredient, demonstrating its efficacy in protecting crops from fungal infections .
2. Herbicide Formulations
The compound's structural characteristics allow it to interact with plant metabolic pathways, making it a candidate for herbicide development. Studies have explored its use in formulations designed to inhibit the growth of unwanted plant species while being less harmful to crops .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Primary Application |
|---|---|---|
| (6-Methylpyrimidin-4-yl)sulfanylacetic acid | Sulfanyl-Pyrimidine | Antimicrobial, Fungicide |
| 2-(4-(Methylsulfonyl)phenyl)acetic acid | Sulfonyl-Aromatic | Anti-inflammatory |
| 3-(pyridazin-4-yl)-5,6-dihydro-oxadiazine | Oxadiazine | Anticancer |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of pyrimidine derivatives found that (6-Methylpyrimidin-4-yl)sulfanylacetic acid exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Agricultural Use
In agricultural trials, formulations containing (6-Methylpyrimidin-4-yl)sulfanylacetic acid were tested against common fungal pathogens in crops such as wheat and corn. Results indicated a reduction in disease incidence by over 60%, showcasing its potential as a viable fungicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Moieties
a) 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one
- Molecular Formula : C₉H₉N₃OS
- Key Features : A bicyclic pyrimidine derivative with a methylsulfanyl group. Intramolecular S···O interactions stabilize the planar structure, influencing crystallinity and solubility .
b) 2-([2-(2-Pyridinyl)-6-(Trifluoromethyl)-4-pyrimidinyl]sulfanyl)acetic Acid
- Molecular Formula : C₁₂H₈F₃N₃O₂S
- Key Features : Incorporates a trifluoromethyl group (electron-withdrawing) and a pyridinyl substituent. The CF₃ group enhances acidity (pKa ~2–3) and lipophilicity .
- Comparison : The trifluoromethyl group increases metabolic resistance compared to the methyl group in the target compound. The pyridinyl substituent may improve metal-binding capacity, relevant in kinase inhibition.
Phenylacetic Acid Derivatives with Sulfur Linkers
a) 4-(Trifluoromethylthio)phenylacetic Acid
- Molecular Formula : C₉H₇F₃O₂S
- Key Features: A phenylacetic acid derivative with a CF₃S group at the para position. The CF₃ group significantly lowers the pKa of the acetic acid (≈3.5) compared to non-fluorinated analogs .
- Comparison : The absence of a pyrimidine ring reduces its ability to engage in π-π stacking interactions, limiting its utility in targeting aromatic enzyme pockets.
b) 2-Phenyl-2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic Acid
- Molecular Formula : C₁₇H₁₈O₂S
- Key Features : Features an isopropyl group on the phenyl ring, introducing steric bulk. The molecular weight (286.39 g/mol) is higher than the target compound’s estimated weight (~260 g/mol) .
- Comparison : The isopropyl group may hinder membrane permeability compared to the smaller methyl group in the target compound.
Sulfur Group Variations
a) [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic Acid
- Molecular Formula : C₁₂H₁₇N₃O₆S
- Key Features : Contains a sulfonyl (SO₂) group instead of sulfanyl. The sulfonyl group is strongly electron-withdrawing, increasing acidity and oxidative stability .
- Comparison : The sulfonyl group may enhance binding to charged residues in enzymes but reduce passive diffusion across biological membranes compared to the thioether linkage.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties | References |
|---|---|---|---|---|---|
| (6-Methylpyrimidin-4-yl)sulfanylacetic acid | C₁₃H₁₂N₂O₂S | ~260 (estimated) | 6-Methylpyrimidinyl, phenylacetic acid | Potential metabolic stability, π-π interactions | N/A |
| 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one | C₉H₉N₃OS | 207.25 | Bicyclic pyrimidine, methylsulfanyl | Planar structure, intramolecular S···O | |
| 4-(Trifluoromethylthio)phenylacetic acid | C₉H₇F₃O₂S | 236.21 | CF₃S group | Low pKa (~3.5), high lipophilicity | |
| 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid | C₁₇H₁₈O₂S | 286.39 | Isopropylphenyl, thioether | Steric hindrance, higher molecular weight | |
| 2-([2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl)acetic acid | C₁₂H₈F₃N₃O₂S | 315.27 | Trifluoromethyl, pyridinyl | Enhanced acidity, metal-binding capacity |
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the acetic acid moiety, enhancing ionization at physiological pH, which is critical for binding to charged targets.
- Steric Effects : Bulky substituents (e.g., isopropyl in ) may reduce bioavailability but improve selectivity for hydrophobic binding pockets.
- Metabolic Stability : Sulfanyl groups (as in the target compound) offer better resistance to oxidative metabolism compared to sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
